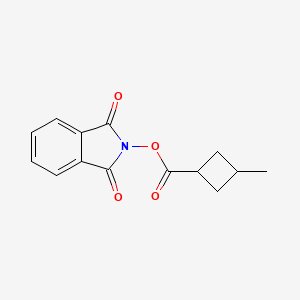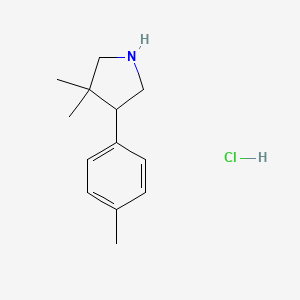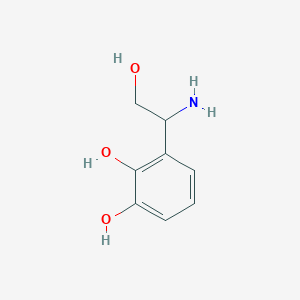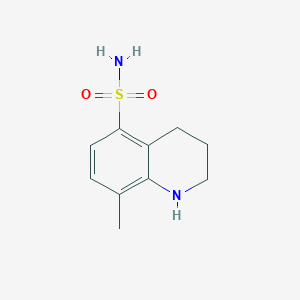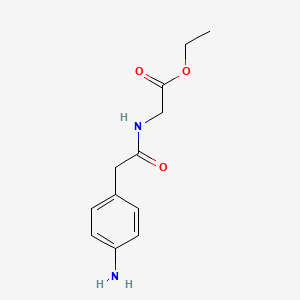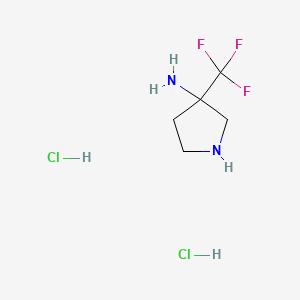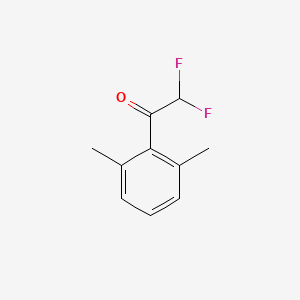
1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of a difluoroethanone group attached to a dimethyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone typically involves the reaction of 2,6-dimethylphenyl derivatives with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroethanone group to a difluoroethanol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of difluoroethanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets and pathways. The difluoroethanone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl ring’s substitution pattern can also affect the compound’s binding affinity and specificity towards various targets.
Comparaison Avec Des Composés Similaires
2,6-Dimethylphenol: Shares the dimethyl-substituted phenyl ring but lacks the difluoroethanone group.
2,6-Dimethylbenzaldehyde: Contains a formyl group instead of the difluoroethanone group.
2,6-Dimethylbenzoic acid: Features a carboxylic acid group in place of the difluoroethanone group.
Uniqueness: 1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10F2O |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O/c1-6-4-3-5-7(2)8(6)9(13)10(11)12/h3-5,10H,1-2H3 |
Clé InChI |
WFNXBVQFLYLGOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13521563.png)
![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13521570.png)
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)
![{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)
